(丙硫基)乙酸

描述

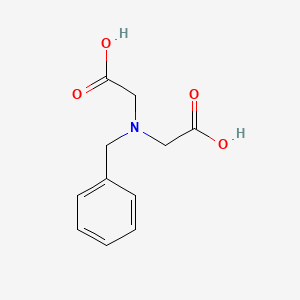

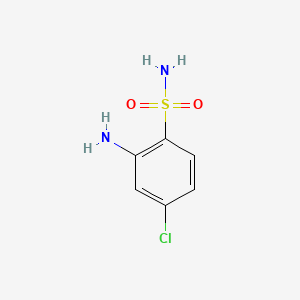

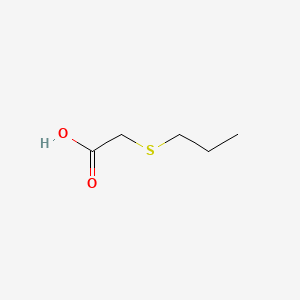

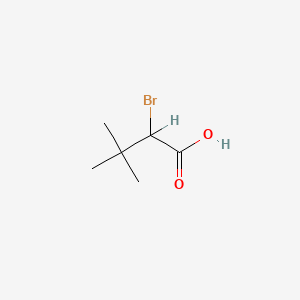

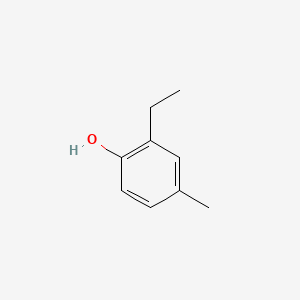

(Propylthio)acetic acid is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (Propylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Propylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物油制氢

- 作为生物油的主要成分,乙酸在蒸汽重整制氢过程中发挥至关重要的作用。催化剂开发和反应器设计的深入研究显著提高了该工艺的效率 (张等,2018)。

食品保鲜

- 乙酸的抗菌性能使其在控制食品腐败微生物方面发挥有效作用,支持其作为食品防腐剂的应用 (莱文和费勒斯,1940)。

药物分析

- 与 (丙硫基)乙酸相关的丙硫氧嘧啶,可以使用比色法在药物制剂中测定,该方法涉及硝普钠和乙酸 (穆罕默德等,1981)。

丙酸生产

- 丙酸是一种与乙酸类似的羧酸,由某些微生物产生,具有多种工业应用。从木糖和其他可再生资源中生产丙酸是一个重要的研究领域 (卡伦多等,1988)。

有机合成

- 与 (丙硫基)乙酸相关的 (苄硫基)乙酸的合成和表征研究,促进了有机化学和材料科学的发展 (森凯维奇-格罗米尤克等,2016)。

超临界流体萃取

- 使用超临界二氧化碳萃取乙酸和丙酸是一种化学工程和环境技术中的创新方法 (亨奇卡和贾斯,2016)。

氧化反应动力学

- 产生乙酸的丙酸乙酯氧化动力学已经过详细研究。这项研究对于理解燃烧过程和环境影响至关重要 (戴马等,2019)。

生物过程中乙酸

- 木糖葡聚糖杆菌产生的乙酸及其在生物技术过程中的应用已得到广泛研究 (皮拉赫马迪等,2012)。

加氢催化

- 乙酸在铂负载催化剂上进行羧酸加氢中的作用是催化和化学工程中重要的研究领域 (拉赫马迪和瓦尼克,2000)。

酯化反应

- 乙酸在各种催化剂上的酯化机理有助于理解化学合成和工业加工 (苗和香克斯,2011)。

未来方向

作用机制

Target of Action

(Propylthio)acetic acid, also known as Propylthioacetic acid, is a chemical compound with the molecular formula C5H10O2S . .

Mode of Action

It is known that short-chain fatty acids (scfas), including acetic acid, propionic acid, and butyric acid, have various physiological effects . They can induce apoptosis in certain cell types

Biochemical Pathways

For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent .

Pharmacokinetics

Most nsaids, which include acetic acid derivatives, are extensively absorbed from the stomach and proximal small intestine, with peak plasma concentrations generally occurring within 2–3 hours post-administration .

Result of Action

Scfas, including acetic acid, propionic acid, and butyric acid, have been reported to induce apoptosis in certain cell types .

生化分析

Biochemical Properties

(Propylthio)acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in sulfur metabolism, such as cysteine desulfurase and thiolase. These interactions are crucial for the synthesis and degradation of sulfur-containing compounds. The nature of these interactions typically involves the formation of thioester bonds, which are essential for the catalytic activity of these enzymes .

Cellular Effects

(Propylthio)acetic acid has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, (Propylthio)acetic acid can enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of (Propylthio)acetic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by forming covalent bonds with active site residues. This binding can lead to changes in the enzyme’s conformation and activity. Additionally, (Propylthio)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Propylthio)acetic acid can change over time due to its stability and degradation. It has been observed that (Propylthio)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to (Propylthio)acetic acid can result in adaptive cellular responses, such as the upregulation of detoxification pathways .

Dosage Effects in Animal Models

The effects of (Propylthio)acetic acid in animal models vary with different dosages. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, (Propylthio)acetic acid can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage to optimal levels .

Metabolic Pathways

(Propylthio)acetic acid is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiolase and cysteine desulfurase, which are involved in the synthesis and degradation of sulfur-containing compounds. These interactions can influence metabolic flux and alter the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, (Propylthio)acetic acid is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and efflux, thereby regulating its intracellular concentration. Additionally, (Propylthio)acetic acid can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of (Propylthio)acetic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. The localization of (Propylthio)acetic acid within the cell can also affect its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .

属性

IUPAC Name |

2-propylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275608 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20600-60-6 | |

| Record name | (Propylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?

A1: While the provided research doesn't directly investigate the mechanism of action of (propylthio)acetic acid itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, (propylthio)acetic acid is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.

Q2: What are the potential advantages of incorporating (propylthio)acetic acid into an antimicrobial polypeptide for wound healing applications?

A2: The research suggests that incorporating (propylthio)acetic acid within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:

- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].

- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.

- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)